- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to Sulfoxides, Phosphorus, 2011, 186(2), 271-280
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)
10H-Phenothiazine 5-Oxide structure
Product Name:10H-Phenothiazine 5-Oxide
N.o CAS:1207-71-2
MF:C12H9NOS
MW:215.270961523056
MDL:MFCD00053824
CID:144556
PubChem ID:71014
Update Time:2025-06-07
10H-Phenothiazine 5-Oxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- Inchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- Chave InChI: DSAFSORWJPSMQS-UHFFFAOYSA-N
- SMILES: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
Propriedades Computadas
- Massa Exacta: 215.04000
- Massa monoisotópica: 215.04
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 0
- Complexidade: 244
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 61.1A^2
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 1.44
- Ponto de ebulição: 433.3°C at 760 mmHg
- Ponto de Flash: 215.9°C
- Índice de Refracção: 1.769
- PSA: 48.31000
- LogP: 3.91400
10H-Phenothiazine 5-Oxide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
10H-Phenothiazine 5-Oxide Dados aduaneiros
- CÓDIGO SH:2934300000
- Dados aduaneiros:
中国海关编码:
2934300000概述:
2934300000. 含一个吩噻嗪环系的化合物(吩噻嗪环系不论是否氢化,化合物未经进一步稠合的 ). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A871333-100mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95+% | 100mg |
$28.00 | 2021-07-07 | |
| Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
| Ambeed | A871333-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$117.0 | 2025-02-21 | |
| Ambeed | A871333-5g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 5g |
$407.0 | 2025-02-21 | |
| abcr | AB375165-250 mg |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 250 mg |
€123.60 | 2023-07-19 | ||
| abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
| abcr | AB375165-5 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5 g |
€606.40 | 2023-07-19 | ||
| Alichem | A200055231-1g |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 1g |
$880.00 | 2023-09-04 | |
| TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
| TRC | P318098-100mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 100mg |
$ 136.00 | 2023-09-06 |
10H-Phenothiazine 5-Oxide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
Referência
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
Referência
- Biotransformation of N-acetylphenothiazine by fungi, Applied Microbiology and Biotechnology, 1999, 52(4), 553-557
Método de produção 5
Condições de reacção
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reaction, Chemistry Letters, 1990, (3), 393-6
Método de produção 6
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referência
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
Referência
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromides, Eurasian Chemical Communications, 2020, 2(1), 44-50
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
Referência
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional Chemoselectivity, Advanced Materials (Weinheim, 2020, 32(4),
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
Referência
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcohols, Polyhedron, 2019, 170, 138-150
Método de produção 12
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water
Referência
- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2, Canadian Journal of Chemistry, 2002, 80(6), 622-625
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysis, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53
Método de produção 16
Condições de reacção
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
Referência
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridone, Izvestiya Akademii Nauk SSSR, 1987, (2), 444-7
Método de produção 17
10H-Phenothiazine 5-Oxide Raw materials
- Phenothiazine
- Promazine
- 10-Acetylphenothiazine
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Methylphenothiazine
- 10-ethenylphenothiazine 5-oxide
- 10H-Phenothiazine,4a,10a-dihydro-
10H-Phenothiazine 5-Oxide Preparation Products
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- Phenothiazine S,S-Dioxide (1209-66-1)
- 3H-Phenothiazin-3-one (581-30-6)
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
10H-Phenothiazine 5-Oxide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
Número da Ordem:A938800
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:27
Preço ($):366.0
E- mail:sales@amadischem.com
10H-Phenothiazine 5-Oxide Literatura Relacionada
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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- 18587-32-1(12h-Benzo[b]phenothiazine 5,5-dioxide)
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide
Pureza:99%
Quantidade:5g
Preço ($):366.0